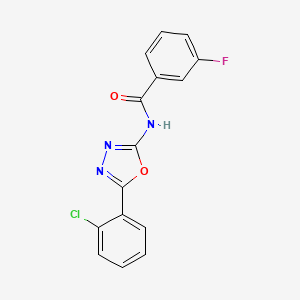

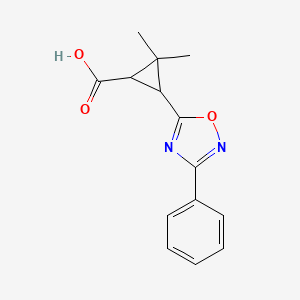

![molecular formula C20H22ClN3OS B2843816 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride CAS No. 1217224-71-9](/img/structure/B2843816.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Molecular Structure Analysis

The molecular structure of thiazoles and benzothiazoles is characterized by a five-membered ring containing nitrogen and sulfur atoms . The position and number of substituents on the ring can greatly influence the properties and reactivity of these compounds .Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . These reactions can be used to create a wide range of complex structures .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles depend on their specific structure. Factors such as the position and nature of substituents on the ring can influence properties like solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride, have been studied for their corrosion inhibiting properties. For instance, benzothiazole derivatives have demonstrated significant efficacy in protecting carbon steel against corrosion in acidic environments. The mechanism of inhibition involves both physical and chemical adsorption onto the steel surface, providing a protective barrier against corrosive agents (Hu et al., 2016). Similar studies have explored the use of thiazole derivatives in preventing corrosion of mild steel in both formic and acetic acid solutions, suggesting a broad potential for benzothiazole-related compounds in corrosion protection applications (Quraishi & Sharma, 2005).

Fluorescence for Amyloid Fibrils Detection

Benzothiazole derivatives have also found application in the field of bioimaging, particularly in the detection of amyloid fibrils. A synthesized benzothiazole dye, analog to thioflavin T, showed enhanced fluorescence upon binding to amyloid fibrils, making it a valuable tool for studying amyloidosis and potentially aiding in the diagnosis of related diseases. The dye's improved photophysical properties compared to traditional probes allow for more effective detection of fibrils within biological tissues (Sulatskaya et al., 2018).

Cytotoxic Evaluation for Therapeutic Applications

Research into benzothiazole derivatives has extended into evaluating their cytotoxic effects for potential anticancer therapies. Compounds structurally similar to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride have shown promising antiproliferative activity against various cancer cell lines. The synthesis of benzothiazolyl thiocarbamides and their subsequent evaluation revealed significant anticancer potential, with several compounds exhibiting higher activity than standard treatments (Kumbhare et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS.ClH/c1-22(2)14-15-23(19(24)13-12-16-8-4-3-5-9-16)20-21-17-10-6-7-11-18(17)25-20;/h3-13H,14-15H2,1-2H3;1H/b13-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPKOVLCAQYQPX-UEIGIMKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2843745.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)

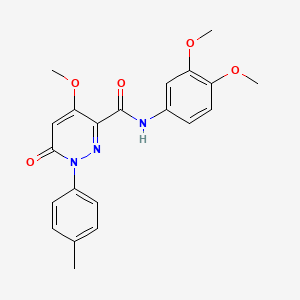

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-phenylethanone](/img/structure/B2843753.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)